molecular formula C20H43NO2 B13864716 N,N-Bis-[1-(hydroxyethyl)octyl]amine

N,N-Bis-[1-(hydroxyethyl)octyl]amine

Cat. No.: B13864716
M. Wt: 329.6 g/mol
InChI Key: YIFDBXZRAJNEIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis-[1-(hydroxyethyl)octyl]amine (CAS: B443855) is a tertiary amine derivative featuring two hydroxyethyl groups attached to an octyl chain. Its structure includes a central nitrogen atom bonded to two 1-(hydroxyethyl)octyl groups, resulting in amphiphilic properties. This compound is primarily utilized as a reference standard in analytical chemistry, particularly for quality control in pharmaceutical and industrial applications . The hydroxyethyl groups enhance solubility in polar solvents, while the octyl chains contribute to hydrophobic interactions, making it suitable for applications requiring balanced polarity.

Properties

Molecular Formula

C20H43NO2

Molecular Weight

329.6 g/mol

IUPAC Name

2-(1-hydroxydecan-2-ylamino)decan-1-ol

InChI

InChI=1S/C20H43NO2/c1-3-5-7-9-11-13-15-19(17-22)21-20(18-23)16-14-12-10-8-6-4-2/h19-23H,3-18H2,1-2H3

InChI Key

YIFDBXZRAJNEIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CO)NC(CCCCCCCC)CO

Origin of Product

United States

Preparation Methods

Reductive Amination of Octanal with Hydroxyethylamine Derivatives

One of the most effective routes to prepare this compound involves the reductive amination of octanal (an 8-carbon aldehyde) with hydroxyethyl-substituted amines. This process typically employs hydrogen gas and a heterogeneous catalyst such as palladium on carbon (Pd/C) or nickel-based catalysts under elevated pressure and temperature.

  • Reaction Overview:

    • Octanal reacts with a primary or secondary amine containing hydroxyethyl groups.
    • Under hydrogen atmosphere and catalytic conditions, the imine intermediate is reduced to the corresponding amine.
    • The process yields this compound with high selectivity.
  • Catalysts and Conditions:

    • Pd/C catalysts suspended in the reaction medium.
    • Hydrogen pressure ranging from 20 to 100 bar, optimally 40 to 75 bar.
    • Temperature range between 100 to 170 °C, preferably 120 to 160 °C.
  • Reaction Time:

    • Typically between 3 to 8 hours depending on scale and catalyst activity.

This method is analogous to the preparation of tris(2-ethylhexyl)amine from 2-ethylhexanal and bis(2-ethylhexyl)amine, as described in patent US8034978B2, which provides a robust framework for the reductive amination of aldehydes with amines under hydrogenation conditions.

Fixed-Bed Reactor Catalytic Amination

Another industrially relevant method, applicable to octyl amines, involves the catalytic amination of n-octanol with ammonia and hydrogen in a fixed-bed reactor system:

  • Process Description:

    • Continuous feeding of n-octanol and liquid ammonia in molar ratios of 1:12 to 1:20.
    • Simultaneous introduction of hydrogen gas.
    • Reaction temperature maintained between 150 to 180 °C.
    • Pressure controlled between 15 to 30 atmospheres.
    • Catalyst bed composed of nickel supported on kieselguhr (diatomaceous earth), with nickel content between 30 to 70 wt% and kieselguhr 30 to 70 wt%.
    • Fixed bed thickness between 40 to 80 cm.
  • Advantages:

    • Continuous operation improves production capacity.
    • Lower catalyst deactivation rates due to mild temperature.
    • High selectivity and conversion efficiency.
  • Reaction Time:

    • Controlled between 3 to 10 hours.

While this method is primarily for synthesizing n-octyl amine, it provides a foundational approach that can be adapted for hydroxyethyl-substituted octyl amines by modifying the amine feedstock accordingly.

Experimental Data and Reaction Parameters

Laboratory and Industrial Synthesis Data for Similar Amines

The following tables summarize experimental data from reductive amination reactions similar in nature to the preparation of this compound, extracted from patent US8034978B2.

Experiment No. Reaction Time (h) Temperature (°C) Pressure (bar) Product Yield (%) Byproducts (%)
1 4 120 50 94.9 (Target amine) 1.1 (butylamine), 1.1 (butanolamine), 1.9 (others)
2 6 130 50 95.2 (Target amine) 0.9 (butylamine), 0.5 (butanolamine), 1.0 (others)
3 8 135 60 93.4 (Target amine) 1.8 (butylamine), 1.5 (butanolamine), 2.9 (others)

Table 1: Representative laboratory synthesis data for related amines showing high yield under optimized conditions.

Parameter Value Range Notes
Hydrogen Pressure 20 - 100 bar Optimal 40 - 75 bar
Reaction Temperature 100 - 170 °C Optimal 120 - 160 °C
Catalyst Pd/C or Ni/Kieselguhr Catalyst recycling improves yield
Reaction Time 3 - 8 hours Longer times increase conversion

Table 2: Summary of reaction parameters for reductive amination processes.

Mechanistic Insights and Catalytic Considerations

  • The reductive amination proceeds via initial formation of an imine or iminium intermediate between the aldehyde (octanal) and the hydroxyethyl amine.
  • Hydrogenation over Pd/C or nickel catalysts reduces the imine to the secondary amine.
  • The presence of hydroxyethyl groups may require careful control of reaction conditions to avoid side reactions such as over-reduction or ether formation.
  • Catalyst support and particle size influence activity and selectivity; kieselguhr-supported nickel catalysts provide high surface area and stability.
  • Continuous fixed-bed reactors offer improved catalyst lifetime and scalability compared to batch reactors.

Summary of Preparation Methods

Preparation Method Key Reactants Catalyst Conditions Advantages
Reductive Amination Octanal + Hydroxyethyl amine Pd/C or Ni/Kieselguhr 100-170 °C, 20-100 bar H2, 3-8 h High selectivity, adaptable scale
Fixed-Bed Catalytic Amination n-Octanol + Ammonia + H2 Ni/Kieselguhr 150-180 °C, 15-30 atm, 3-10 h Continuous operation, catalyst longevity
Sequential Amidination-Reduction (Research Method) Nitriles + Polyamines + Reducing agents N/A (mild conditions) ~60 °C, mild conditions Mild, selective, research-stage

Table 3: Comparative overview of preparation methods relevant to this compound synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis-[1-(hydroxyethyl)octyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Bis-[1-(hydroxyethyl)octyl]amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Bis-[1-(hydroxyethyl)octyl]amine involves its interaction with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with other molecules, facilitating interactions with enzymes, receptors, and other biological targets. This compound can also act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Bis(2-hydroxyethyl)stearylamine

  • Structure : Features a stearyl (C18) chain instead of octyl (C8), with two hydroxyethyl groups.
  • Properties : Higher hydrophobicity due to the longer alkyl chain, leading to enhanced surfactant properties.
  • Applications: Used in food contact materials as a plasticizer and stabilizer. The EFSA evaluated its safety, noting similarities to N,N-Bis-[1-(hydroxyethyl)octyl]amine in metabolic pathways .

Diethanolamine (DEA, CAS: 111-42-2)

  • Structure: Shorter alkyl chains (ethanol groups) directly attached to the nitrogen.
  • Properties : Highly water-soluble due to reduced hydrophobicity.
  • Applications: Industrial absorbent for acidic gases (e.g., CO₂, H₂S), agrochemicals, and cosmetics. Unlike this compound, DEA lacks long alkyl chains, limiting its use in nonpolar systems .

N,N-Bis(2-hydroxyethyl)-2-propanolamine

  • Structure: Contains a central 2-propanolamine backbone with hydroxyethyl substituents.
  • Properties : Enhanced hydrogen-bonding capacity due to additional hydroxyl groups.
  • Applications : Cement additive for early strength enhancement, leveraging its ability to coordinate metal ions in clinker .

Triethanolamine (TEA, CAS: 102-71-6)

  • Structure: Three ethanol groups attached to nitrogen.
  • Properties : Higher polarity and lower viscosity compared to this compound.
  • Applications : pH adjuster in cosmetics, emulsifier in lubricants. TEA’s smaller size limits its stability in high-temperature applications .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Applications
This compound C₁₈H₃₉NO₂ 301.51 Moderate Pharmaceutical standards
N,N-Bis(2-hydroxyethyl)stearylamine C₂₂H₄₇NO₂ 357.61 Low Food contact materials
Diethanolamine (DEA) C₄H₁₁NO₂ 105.14 High Gas scrubbing, cosmetics
N,N-Bis(2-hydroxyethyl)-2-propanolamine C₇H₁₇NO₃ 175.22 High Cement additives
Triethanolamine (TEA) C₆H₁₅NO₃ 149.19 High Cosmetics, lubricants

Key Research Findings

  • Hydrophobic-Hydrophilic Balance : this compound exhibits intermediate solubility between DEA/TEA and stearylamine derivatives, making it versatile in formulations requiring moderate polarity .
  • Regulatory Status : EFSA’s read-across assessment validated the safety of hydroxyethyl-substituted amines for food contact, though long-chain variants like stearylamine require additional toxicity profiling .
  • Industrial Performance: In cement additives, hydroxyethylamines with branched chains (e.g., 2-propanolamine derivatives) outperform linear analogs in compressive strength enhancement .

Q & A

Q. Table 1. Stability of This compound Under Different Conditions

ConditionDegradation (%)Major By-ProductReference Method
pH 2.0, 25°C, 24h15–20%OctylamineHPLC (C18 column)
pH 9.0, 40°C, 48h30–35%Ethylene glycolGC-MS
Dry N2, 4°C, 1mo<5%NoneNMR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.